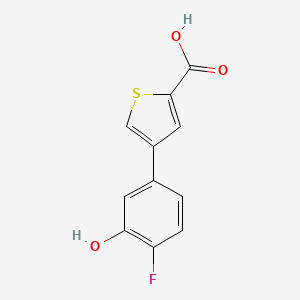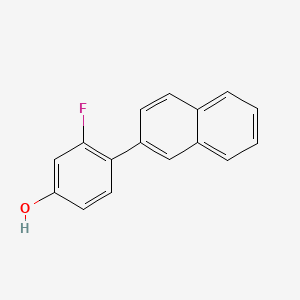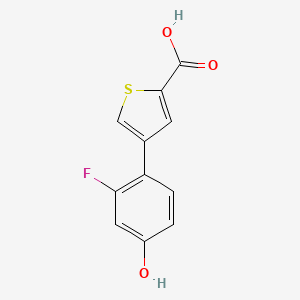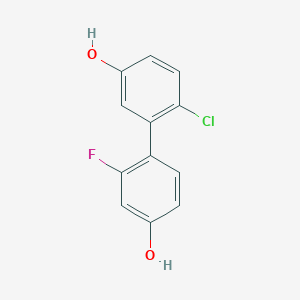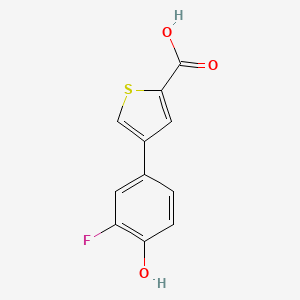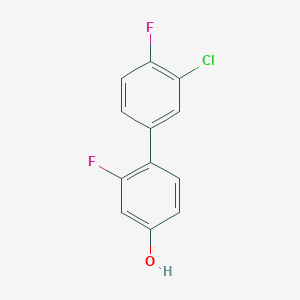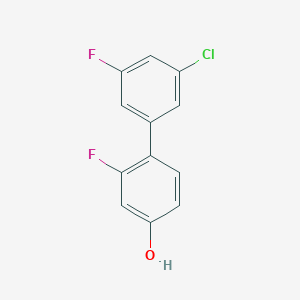
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% (5-CHFP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is a chlorinated derivative of phenol, with a fluorine atom in its meta-position, and is an important component of many organic syntheses. 5-CHFP-95 is used in a variety of research applications, including the synthesis of new drugs, the production of bioactive molecules, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of new drugs, such as anti-cancer agents and antibiotics. It is also used in the production of bioactive molecules, such as antioxidants and anti-inflammatory agents. 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has been used in the study of enzyme-catalyzed reactions, and has been used in the development of new analytical methods.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been suggested that 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% may act as a modulator of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% are not yet fully understood. In animal studies, 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% has been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The limitations of using 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble complexes with certain compounds.
Orientations Futures
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in scientific research. These include the development of new analytical methods for the detection of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%, the use of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% in the synthesis of new drugs, and the investigation of its potential effects on the metabolism of drugs. In addition, further research is needed to understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95%, and to develop new methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol, 95% involves the reaction of 2-chloro-5-hydroxyphenol with fluorine gas in the presence of a catalyst. The reaction is carried out in an inert atmosphere, typically nitrogen or argon, at a temperature of approximately 100 °C. The reaction is complete when the fluorine gas has been completely consumed. The reaction product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Propriétés
IUPAC Name |
4-chloro-3-(3-fluoro-5-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-12-2-1-9(15)6-11(12)7-3-8(14)5-10(16)4-7/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCEBKTKAQCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684336 |
Source


|
| Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-24-1 |
Source


|
| Record name | 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



